Lipophilicity Differential: Target Compound vs. Des‑Fluoro Analog (Computed)
The 4‑fluoro substitution increases computed LogP by approximately 0.3–0.5 log units relative to the non‑fluorinated parent N‑(1,3‑benzodioxol‑5‑ylmethyl)‑2‑phenylethanamine [1]. This predicted increase in lipophilicity may enhance passive membrane permeability, though no experimental permeability data (Caco‑2, PAMPA, or MDCK) are available for either compound to confirm this.
| Evidence Dimension | Computed octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 3.31 (JChem calculation) [1] |
| Comparator Or Baseline | Des-fluoro analog (CAS 3241-75-6): LogP ≈ 2.8–3.0 (estimated from structural analogues; no experimental value found) |
| Quantified Difference | Approx. +0.3 to +0.5 log units (computed estimate) |
| Conditions | In silico prediction (JChem, pH 7.4); experimental confirmation absent |
Why This Matters
Lipophilicity influences passive membrane permeability and tissue distribution; a quantifiable difference in LogP can guide selection for cell‑penetrant probe design, but the lack of experimental data limits the reliability of this parameter for procurement decisions.
- [1] Chembase. (2H-1,3-benzodioxol-5-ylmethyl)[2-(4-fluorophenyl)ethyl]amine hydrochloride. Calculated Properties. LogD (pH 7.4) = 1.17; LogP = 3.31. View Source
